
2,2'-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes two cyclohexenone rings connected by an ethane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis of a 4-carbetoxy derivative followed by decarboxylation.
Oxidation: Another approach is the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce various functional groups.
科学的研究の応用
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and participate in van der Waals interactions, which can stabilize or destabilize specific molecular conformations . These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A simpler compound with a similar cyclohexenone structure.
2,2’-(Ethylenedioxy)diethyl diacetate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is unique due to its dual cyclohexenone rings connected by an ethane-1,2-diyl bridge, which imparts specific chemical and physical properties not found in simpler or structurally different compounds.
特性
CAS番号 |
60410-71-1 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
3-methyl-2-[2-(2-methyl-6-oxocyclohexen-1-yl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-10H2,1-2H3 |
InChIキー |
RSAJQDVDVODZSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CCC1)CCC2=C(CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


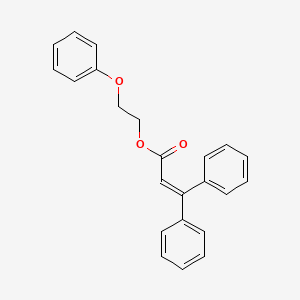
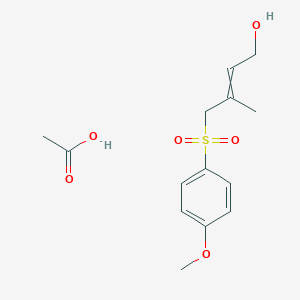
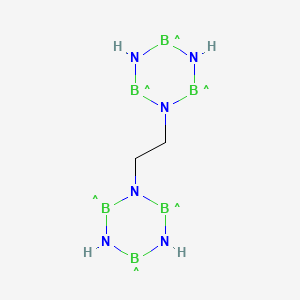
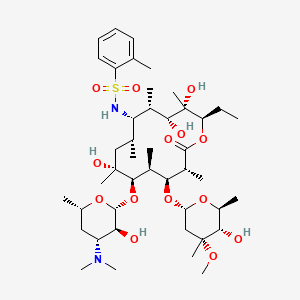
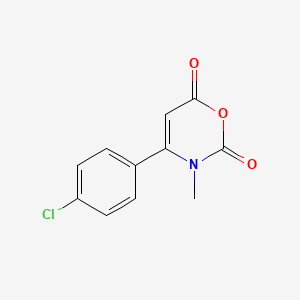
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

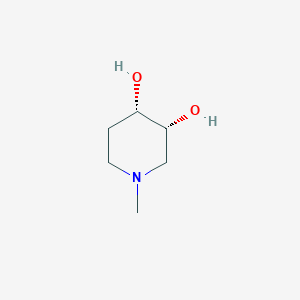
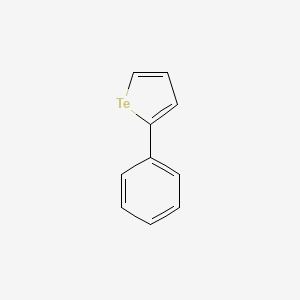
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
